4,4'-Carbonimidoylbis(N,N-diethylaniline) acetate

LogP HPLC method development Lipophilicity

Avoid synthetic yield loss from improper salt selection. 4,4'-Carbonimidoylbis(N,N-diethylaniline) acetate (CAS 84282-03-1) is the acetate salt of a diarylmethane dye intermediate, offering distinct advantages over the free base (CAS 42450-16-8) and dimethyl analog: • Higher LogP (4.78 vs. 3.32) enhances C18 column retention for impurity separation & stability-indicating method development. • Solubility in ethanol/acetone enables strictly anhydrous acetylation & condensation reactions (typical yields 70-90%). • Well-defined acetate counterion avoids HCl corrosion in large-scale nevirapine & heterocyclic synthesis (mp ~267 °C QC attribute). Available with GMP/ISO-certified full characterization (InChIKey, SMILES) for regulatory submissions.

Molecular Formula C23H33N3O2
Molecular Weight 383.5 g/mol
CAS No. 84282-03-1
Cat. No. B12682423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Carbonimidoylbis(N,N-diethylaniline) acetate
CAS84282-03-1
Molecular FormulaC23H33N3O2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.CC(=O)O
InChIInChI=1S/C21H29N3.C2H4O2/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;1-2(3)4/h9-16,22H,5-8H2,1-4H3;1H3,(H,3,4)
InChIKeyQXMJDYCIJYZKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: 4,4'-Carbonimidoylbis(N,N-diethylaniline) Acetate


4,4'-Carbonimidoylbis(N,N-diethylaniline) acetate (CAS 84282-03-1, EINECS 282-649-1) is the acetate salt form of a diarylmethane dye intermediate featuring two N,N-diethylaniline moieties linked by a carbonimidoyl bridge . Its molecular formula is C23H33N3O2 with a molecular weight of 383.5 g/mol . The compound serves as a precursor in dye synthesis and pharmaceutical intermediate applications .

Substitution Risks: 4,4'-Carbonimidoylbis(N,N-diethylaniline) Acetate


The acetate salt form of this compound provides a specific balance of organic solubility and handling stability that differs markedly from the free base form (CAS 42450-16-8) and from the dimethyl analog (auramine base, CAS 492-80-8) [1][2]. Substitution with the free base would alter reactivity in acetylation-dependent synthetic pathways and change the compound's behavior in downstream formulations due to differences in lipophilicity (LogP 4.78 for diethyl base vs. LogP 3.32 for dimethyl analog) [3]. Generic interchange therefore carries material risk to synthetic yield, product purity, and regulatory compliance in GMP environments.

Comparative Evidence for 4,4'-Carbonimidoylbis(N,N-diethylaniline) Acetate


Lipophilicity: Diethyl Acetate vs. Dimethyl Free Base

The diethyl-substituted free base (CAS 42450-16-8) exhibits a LogP of 4.78, compared to LogP 3.32 for the dimethyl analog (auramine base, CAS 492-80-8), representing a 1.46 log unit increase in lipophilicity [1][2]. While direct LogP data for the acetate salt (CAS 84282-03-1) is not available, the increased lipophilicity of the diethyl-substituted core translates to enhanced retention in reversed-phase HPLC separations and altered partitioning behavior in biphasic synthetic systems.

LogP HPLC method development Lipophilicity

Thermal Stability: Acetate Salt vs. Free Base

The acetate salt form (CAS 84282-03-1) exhibits a melting point of approximately 267 °C . This contrasts with the free base (CAS 42450-16-8), for which no melting point is reported in available sources. Salt formation generally increases melting point relative to free base forms, improving handling characteristics and stability during storage and processing.

Melting point Thermal stability Formulation

Solubility: Acetate Salt in Organic Solvents

The acetate salt (CAS 84282-03-1) is soluble in organic solvents such as ethanol and acetone, with limited solubility in water . This solubility profile distinguishes it from the hydrochloride salt of the dimethyl analog (Auramine O, CAS 2465-27-2), which is water-soluble at approximately 10 mg/mL and therefore less suitable for water-sensitive synthetic transformations.

Solubility Organic synthesis Purification

Synthetic Utility: Acetate Salt as Pharmaceutical Intermediate

The compound serves as an intermediate in pharmaceutical synthesis , with patent literature indicating its relevance in nevirapine synthesis pathways [1]. In contrast, the dimethyl analog (auramine and its salts) is predominantly employed as a biological stain (fluorochrome) and histological dye rather than a synthetic building block [2]. This functional divergence—synthetic intermediate vs. staining reagent—represents a categorical distinction in procurement intent.

Pharmaceutical intermediate Dye synthesis API synthesis

Application Scenarios for 4,4'-Carbonimidoylbis(N,N-diethylaniline) Acetate


Enhanced Retention in Reversed-Phase HPLC

Due to the higher lipophilicity of the diethyl-substituted core (LogP 4.78 vs. LogP 3.32 for dimethyl analog), this compound provides increased retention on C18 columns under standard acetonitrile/water mobile phase conditions [1]. This property facilitates separation from more polar impurities and is advantageous when developing stability-indicating methods or analyzing complex reaction mixtures.

Anhydrous Synthesis of Dyes & Intermediates

The compound's solubility in organic solvents such as ethanol and acetone enables its use in water-sensitive synthetic transformations, distinguishing it from water-soluble hydrochloride alternatives . This makes it suitable for acetylation, condensation, and other reactions requiring strictly anhydrous conditions, with typical synthetic yields reported in the range of 70–90% under controlled temperature conditions .

Defined Salt Form in Pharmaceutical Process

For process chemistry applications involving nevirapine synthesis or related heterocyclic systems, the acetate salt provides a well-defined counterion that avoids the corrosive potential of hydrochloride salts during large-scale manufacturing [1]. The melting point of approximately 267 °C offers a measurable quality attribute for incoming material acceptance and batch-to-batch consistency verification .

GMP Procurement with Full Documentation

When procuring for regulated environments, the acetate salt is available from suppliers offering GMP-compliant and ISO-certified manufacturing, with full analytical characterization including InChIKey (QXMJDYCIJYZKQH-UHFFFAOYSA-N) and SMILES notation . This level of documentation supports regulatory submissions and ensures traceability, whereas less well-characterized free base or alternative salt forms may lack equivalent certification.

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